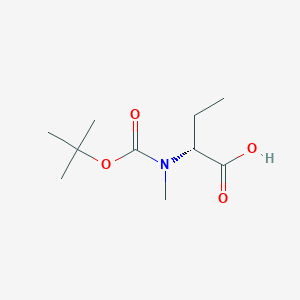

Boc-N-methyl-D-2-aminobutyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-N-methyl-D-2-aminobutyric acid: is a derivative of 2-aminobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of Boc-N-methyl-D-2-aminobutyric acid typically involves the protection of the amino group of 2-aminobutyric acid with a Boc group. This can be achieved by reacting 2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide.

Bioproduction: An alternative method involves the bioproduction of 2-aminobutyric acid using microbial strains such as Aspergillus tamarii.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions:

Oxidation: Boc-N-methyl-D-2-aminobutyric acid can undergo oxidation reactions, although these are less common due to the presence of the Boc protecting group.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products:

Reduction: Corresponding alcohol.

Substitution: Free amine after Boc deprotection.

科学研究应用

Scientific Research Applications

Boc-D-MAB is also utilized in the synthesis of modified nucleic acids, particularly in the creation of morpholino oligomers. These oligomers are important for gene modulation and therapeutic applications.

Key Findings:

- The incorporation of Boc-D-MAB into nucleic acid structures enhances their stability against nucleases, making them suitable for therapeutic use .

- Modified RNA synthesis using Boc-protected amino acids allows for the development of RNA-based drugs with improved pharmacological properties .

| Application | Details |

|---|---|

| Morpholino Oligomers | Enhanced stability against nucleases |

| Therapeutic Applications | Suitable for RNA-based drug development |

Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of Boc-D-MAB into a peptide designed to target specific receptors involved in cancer progression. The peptide showed enhanced binding affinity and selectivity due to the structural modifications made possible by the Boc protection strategy .

Development of Nucleic Acid Therapeutics

Research involving Boc-D-MAB in morpholino oligonucleotide synthesis highlighted its role in increasing resistance to enzymatic degradation. This modification resulted in a significant increase in therapeutic efficacy when tested in cellular models .

作用机制

The mechanism of action of Boc-N-methyl-D-2-aminobutyric acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a versatile intermediate in organic synthesis .

相似化合物的比较

Boc-L-2-aminobutyric acid: Similar structure but with an L-configuration.

N-Boc-2-aminoacetaldehyde: Another Boc-protected amino compound used in organic synthesis.

L-2-aminobutyric acid: The unprotected form of the compound, used in different contexts.

Uniqueness: Boc-N-methyl-D-2-aminobutyric acid is unique due to its specific configuration (D-form) and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in the synthesis of certain peptides and pharmaceuticals where stereochemistry is crucial .

生物活性

Boc-N-methyl-D-2-aminobutyric acid (Boc-D-Megab) is a derivative of the amino acid 2-aminobutyric acid, notable for its utility in peptide synthesis and potential therapeutic applications. This compound is characterized by a tert-butyloxycarbonyl (Boc) protective group on the amino nitrogen and a methyl group on the nitrogen adjacent to the carboxylic acid. Its biological activity is primarily linked to its structural similarity to natural amino acids and its interactions with the GABAergic system, which plays a crucial role in neurotransmission.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Molecular Formula : C7H13N1O2

- Molecular Weight : 143.18 g/mol

- IUPAC Name : 2-(tert-butoxycarbonyl)-N-methyl-2-aminobutanoic acid

Synthesis

This compound is synthesized through various methods, typically involving the protection of the amine group using Boc anhydride followed by methylation. Key steps in the synthesis are outlined below:

- Protection of Amine : The amine group of D-2-aminobutyric acid is protected using Boc anhydride.

- Methylation : The protected amine is then methylated using a suitable methylating agent.

- Deprotection : The Boc group can be removed under acidic conditions when required for further reactions.

Interaction with GABAergic System

This compound has been shown to interact with the GABAergic system, which is essential for inhibitory neurotransmission in the brain. This interaction suggests potential applications in treating neurological disorders characterized by GABA dysfunction, such as epilepsy and anxiety disorders. Preliminary studies indicate that Boc-D-Megab may modulate neurotransmission, making it a candidate for drug development aimed at enhancing GABAergic activity.

Peptide Synthesis and Drug Development

Boc-D-Megab serves as a building block in peptide synthesis, allowing for the creation of peptidomimetics that exhibit improved stability and resistance to enzymatic degradation. Its incorporation into drug candidates could lead to novel therapies for various conditions, including those affecting the central nervous system .

Case Studies and Research Findings

- Neurobiological Applications :

- Antiplasmodial Activity :

- Cytotoxicity Studies :

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Modulates GABAergic neurotransmission | Potential therapeutic applications in neurology |

| D-2-Aminobutyric Acid | Involved in neurotransmission | Natural amino acid with established roles |

| Harmicines | Antiplasmodial activity | Related compounds show significant activity |

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。